1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S/c12-4-1-2-11(6(13)8-4)3-5-9-10-7(15)14-5/h1-2H,3H2,(H,10,15)(H,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHBVNANOJSTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 1-Acetylhydrazinouracils (derived from uracil esters)
- Carbon disulfide (CS2)
- Potassium hydroxide (KOH)
- Ethanol
- Hydrazine hydrate
- Isopropyl alcohol
Stepwise Synthesis Protocol
| Step | Reaction Description | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | Hydrazinolysis of 1-carbethoxymethyluracils to form 1-acetylhydrazinouracils | Microwave irradiation, 3 min, isopropyl alcohol | 98-99 | Quantitative conversion to hydrazides |
| 2 | Cyclization of 1-acetylhydrazinouracils with CS2 and KOH in ethanol | Microwave irradiation, 3 min | 96-99 | Formation of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione derivatives (4a,b) confirmed by IR and NMR |
| 3 | Reaction of oxadiazole-thiol derivatives with hydrazine hydrate | Reflux 6-9 h in ethanol (Method A) or microwave irradiation 3 min in isopropyl alcohol (Method B) | 70-86 (Method A), 95-98 (Method B) | Formation of 1-[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]pyrimidine-2,4(1H,3H)-diones (5a,b) |
Notes on Microwave-Assisted Synthesis:
Microwave irradiation significantly reduces reaction times and improves yields and purity compared to conventional reflux methods, demonstrating a more efficient and greener synthetic approach.
Analytical Data Supporting the Synthesis
| Compound | Melting Point (°C) | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d6, δ ppm) | Mass Spectrometry (EI-MS) | Elemental Analysis (Calcd. vs. Found) |
|---|---|---|---|---|---|
| This compound (4a) | 220-222 | 2610 (SH) | 4.45 (s, 2H, CH2), 6.66 (d, 1H, 5-H), 8.28 (d, 1H, 6-H), 11.00 (brs, NH), 13.05 (brs, SH) | m/z 226 [M+] | C 37.17/37.10; H 2.67/2.55; N 24.77/24.60 |
| 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione (4b) | 244-245 | 2555 (SH) | 2.10 (s, 3H, CH3), 4.43 (s, 2H, CH2), 8.25 (s, 1H, 6-H), 11.06 (brs, NH), 13.11 (brs, SH) | m/z 240 [M+] | C 40.00/39.90; H 3.36/3.33; N 23.32/23.27 |
These data confirm the presence of the mercapto group (SH) and the methylene linkage, consistent with the target compound's structure.
Alternative Synthetic Insights from Related Literature
- Cyclocondensation reactions involving hydrazides and carbon disulfide under reflux or microwave conditions are widely employed to form 1,3,4-oxadiazole-2-thione rings, which are then converted to mercapto derivatives.
- Microwave irradiation facilitates rapid cyclization and improves yields, reducing reaction times from hours to minutes.
- The use of hydrazine hydrate in isopropyl alcohol under microwave irradiation efficiently converts oxadiazole-thiol intermediates to triazole derivatives, showcasing versatility in heterocyclic transformations.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Solvent | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Hydrazinolysis of uracil esters | Hydrazine hydrate | Isopropyl alcohol | Microwave, 3 min | 98-99 | Quantitative hydrazide formation |
| Cyclization to oxadiazole-thiol | CS2, KOH | Ethanol | Microwave, 3 min | 96-99 | High purity, rapid synthesis |
| Conversion to triazole-thiol | Hydrazine hydrate | Ethanol or isopropyl alcohol | Reflux 6-9 h or microwave 3 min | 70-98 | Microwave method preferred for yield and time efficiency |
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 5-mercapto-1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. The presence of the mercapto group enhances the nucleophilicity of the molecule, facilitating interactions with biological targets such as enzymes and receptors. Studies have shown that compounds similar to 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine can inhibit the growth of various bacterial strains and fungi, making them candidates for antibiotic development .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been explored extensively. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and modulation of cellular signaling pathways. In vitro studies have demonstrated that such compounds can inhibit tumor cell proliferation and promote cell cycle arrest .
Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have also shown promise in reducing inflammation. They may act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
Agricultural Applications
Pesticidal Activity
The mercapto group present in this compound enhances its efficacy as a pesticide. Research has indicated that oxadiazole derivatives can be effective against a range of agricultural pests and pathogens. Their mechanism often involves disrupting metabolic pathways in pests or acting as growth regulators .
Herbicidal Properties
Studies have reported that certain oxadiazole derivatives can inhibit plant growth by interfering with photosynthesis or other critical metabolic processes in weeds. This makes them potential candidates for herbicide development, providing an alternative to traditional herbicides .
Materials Science
Synthesis of Novel Materials
The unique chemical properties of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine derivatives allow for their use in synthesizing novel materials. These compounds can serve as ligands in coordination chemistry or as building blocks for creating advanced materials with specific electronic or optical properties .
Nanotechnology Applications
In nanotechnology, oxadiazole-based compounds are being investigated for their role in developing nanoscale devices and materials. Their ability to form stable complexes with metals can be exploited in creating nanostructures for various applications including catalysis and drug delivery systems.
Antimicrobial Efficacy
A study conducted by Riyadh et al. highlighted the synthesis of several 5-substituted 1,3,4-oxadiazoles and their antimicrobial activities against common pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Research
Research published in a peer-reviewed journal examined the effects of pyrimidine-based oxadiazoles on different cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:
Anti-inflammatory: Inhibits the production of pro-inflammatory mediators such as nitric oxide, interleukins, and tumor necrosis factor-alpha.
Antimicrobial: Disrupts the cell wall synthesis of bacteria and fungi, leading to cell lysis.
Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Analogues
Key Observations :
- The target compound’s 5-mercapto-1,3,4-oxadiazole group distinguishes it from analogues with triazoles (e.g., Compound 14) or benzyl substituents (e.g., ).
- Higher melting points (e.g., 328–330°C in ) correlate with extended aromatic systems or hydrogen-bonding groups.
- The thiol group in the target compound may enhance reactivity compared to ether-linked derivatives (e.g., ).
Antimicrobial Activity
- The thiol group could disrupt microbial enzymes via disulfide bond formation.
- Compound 6a–h : Derivatives with methyl (6b), bromo (6c), or hydroxy groups exhibit antimicrobial properties, suggesting substituent size and polarity modulate activity.
- Compound 14 : The iodine atom in its structure may confer distinct bioactivity, though its specific antimicrobial effects are unreported.
Structure-Activity Relationships (SAR)
Biological Activity
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with 5-mercapto-1,3,4-oxadiazole moieties. The general synthetic route involves:
- Formation of the oxadiazole ring : This is typically achieved through cyclization reactions involving hydrazides and carbon disulfide.
- Substitution reactions : The introduction of the pyrimidine moiety occurs via nucleophilic substitution at suitable positions on the oxadiazole ring.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound against various cancer cell lines. For instance:
- MTT Assay Results : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast), A549 (lung), and HT-29 (colon), with IC50 values ranging from 10 to 20 μM .
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Inhibition Studies : It was evaluated against various bacterial strains including E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) in the range of 32 to 64 μg/mL .
This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticonvulsant Activity
The anticonvulsant properties of this compound were investigated using picrotoxin-induced seizure models:
- Protective Efficacy : The compound provided significant protection against seizures at doses as low as 10 mg/kg in animal models .
Structure–Activity Relationship (SAR)
The biological activity of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine derivatives is influenced by various substituents on the oxadiazole and pyrimidine rings. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
- Oxadiazole Modifications : Variations in the oxadiazole structure can lead to improved pharmacokinetic profiles and biological efficacy .
Case Studies
Recent studies exemplifying the biological activity of this compound include:
- Antitumor Efficacy Study : A study by Srinivas et al. reported that derivatives containing the oxadiazole moiety exhibited superior anticancer effects compared to standard treatments like doxorubicin .
- Antimicrobial Evaluation : Research highlighted that modifications in the thiol group significantly enhanced antimicrobial properties against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via cyclocondensation and alkylation steps. For example:
Cyclocondensation : React a pyrimidine-2,4-dione precursor with thioacetamide in acetic acid to introduce the thiazole or oxadiazole moiety .
Alkylation : Use potassium carbonate in DMF to alkylate the pyrimidine core with 5-(chloromethyl)-1,3,4-oxadiazole derivatives. Optimize reaction time (e.g., 8–12 hours) and temperature (80–100°C) for higher yields .
- Key Reagents : Benzyl chlorides, chloroacetamides, or substituted oxadiazoles as alkylating agents .
Q. How is the compound structurally characterized to confirm purity and regiochemistry?
- Methodological Answer :
- 1H NMR : Identify protons on the pyrimidine ring (δ 10.5–11.2 ppm for NH groups) and oxadiazole methylene (δ 4.2–4.8 ppm) .
- HPLC-MS : Use a C18 column with a 25-minute gradient (e.g., water/acetonitrile + 0.1% formic acid) to confirm molecular ion peaks .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S percentages) against calculated values .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using agar diffusion. Compare inhibition zones to metronidazole and streptomycin as references. Reported MIC values range from 8–32 µg/mL .
- Structure-Activity Relationship (SAR) : Substitution at the oxadiazole ring (e.g., aryl groups) enhances activity, while chloroacetamide derivatives show reduced potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions during alkylation .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation kinetics .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) to terminate reactions at >90% conversion .
Q. How do structural modifications influence bioactivity?
- Methodological Answer :
- SAR Table :
| Substituent on Oxadiazole | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC50, µM) |
|---|---|---|
| Phenyl | 8–16 | >100 |
| 4-Methoxyphenyl | 16–32 | 85 |
| 2-Fluorophenyl | 32–64 | 72 |
- Key Insight : Electron-withdrawing groups (e.g., -F) reduce activity, while hydrophobic aryl groups enhance membrane penetration .
Q. How to resolve contradictions in antimicrobial data across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for broth microdilution to minimize variability in MIC measurements .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) in parallel to validate assay conditions .
- Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Q. What computational tools predict binding modes with microbial targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with S. aureus dihydrofolate reductase (PDB: 3SRW). Focus on hydrogen bonds between the pyrimidine-dione core and Asp27/Leu5 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
Data Contradiction Analysis
Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
- Metabolic Stability : Incubate with liver microsomes to identify rapid oxidation of the oxadiazole ring .
- Formulation Adjustments : Use liposomal encapsulation to improve bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
